

Application Notes and Protocols for Recombinant ANO6 Protein Expression and Purification

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Compound of Interest

Compound Name: ANO61

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Introduction

Anoctamin 6 (ANO6), also known as TMEM16F, is a complex transmembrane protein that functions as both a Ca²⁺-activated non-selective ion channel and a phospholipid scramblase. [1][2][3] This dual functionality implicates ANO6 in a variety of critical physiological processes, including blood coagulation (as evidenced by its link to Scott syndrome), bone mineralization, and immune responses. [2][3][4] The study of ANO6 is crucial for understanding these processes and for the development of potential therapeutic interventions. However, as a multi-pass transmembrane protein, the expression and purification of functional, full-length recombinant ANO6 present significant challenges.

These application notes provide a comprehensive overview and detailed protocols for the successful expression and purification of recombinant ANO6, primarily focusing on a mammalian expression system, which has been shown to yield functional protein.

Data Presentation

Table 1: Recommended Expression and Purification Parameters for Recombinant ANO6

Parameter	Recommendation	Notes
Expression Host	Human Embryonic Kidney (HEK293) cells (e.g., HEK293T, GnTI ⁻)	Mammalian cells are preferred for proper protein folding and post-translational modifications. GnTI ⁻ cells can be used to obtain homogenous N-glycans.
Expression Vector	Mammalian expression vector (e.g., pLVX, pcDNA-based)	A strong constitutive promoter like CMV is recommended.
Affinity Tag	C-terminal tag (e.g., Streptavidin-Binding Peptide (SBP), mCherry, GFP)	C-terminal tagging is less likely to interfere with the N-terminal Ca ²⁺ -binding domain.
Transfection Method	Polyethylenimine (PEI) or other suitable transfection reagents	Optimize the DNA:PEI ratio for maximal transfection efficiency and minimal cytotoxicity.
Cell Lysis Buffer	20 mM HEPES, pH 7.4, 150 mM NaCl, Protease Inhibitors	A simple, buffered saline solution is sufficient for initial cell harvesting.
Solubilization Detergent	1% Digitonin or 10 mM DDM	Digitonin has been successfully used for extracting functional ANO6.
Affinity Purification	Streptavidin resin (for SBP-tag) or anti-GFP nanobody resin	This is the primary capture step.
Size-Exclusion Chromatography	Superose 6 or similar column	Used for further purification and to obtain a monodisperse protein preparation.
Final Buffer	20 mM HEPES, pH 7.5, 150 mM NaCl, 0.06% Digitonin, ± 0.5 mM CaCl ₂	The presence of Ca ²⁺ or a chelator like EGTA may be required depending on the desired conformational state.

Experimental Protocols

Protocol 1: Expression of Recombinant ANO6 in HEK293 Cells

This protocol describes the transient transfection of HEK293 cells for the expression of C-terminally tagged ANO6.

Materials:

- HEK293 cells (e.g., GnTI⁻ cells)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Mammalian expression vector containing the full-length human ANO6 cDNA with a C-terminal SBP tag (e.g., ANO6-SBP)
- Polyethylenimine (PEI), 1 mg/mL, pH 7.0
- Phosphate-Buffered Saline (PBS)
- Cell culture dishes or flasks

Procedure:

- Cell Culture: Culture HEK293 cells in complete growth medium to ~80-90% confluency.
- Transfection Complex Preparation:
 - For a 15 cm dish, dilute 20 µg of the ANO6-SBP plasmid DNA into 1 mL of serum-free medium.
 - In a separate tube, add 60 µL of 1 mg/mL PEI to 1 mL of serum-free medium.
 - Combine the DNA and PEI solutions, mix gently, and incubate for 15-20 minutes at room temperature.

- Transfection: Add the DNA-PEI complex dropwise to the HEK293 cells. Gently swirl the dish to ensure even distribution.
- Expression: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- Cell Harvest:
 - Aspirate the culture medium.
 - Wash the cells once with cold PBS.
 - Scrape the cells in cold PBS and transfer to a conical tube.
 - Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
 - Decant the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of Recombinant ANO6

This protocol details the solubilization and purification of SBP-tagged ANO6 using affinity and size-exclusion chromatography.

Materials:

- Harvested HEK293 cell pellet expressing ANO6-SBP
- Lysis Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, complete protease inhibitor cocktail.
- Solubilization Buffer: Lysis Buffer containing 1% (w/v) Digitonin.
- Wash Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.06% (w/v) Digitonin.
- Elution Buffer: Wash Buffer containing 4 mM Biotin.
- Streptavidin-conjugated resin
- Size-Exclusion Chromatography (SEC) Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.06% (w/v) Digitonin.

- Dounce homogenizer
- Ultracentrifuge
- Chromatography columns and system

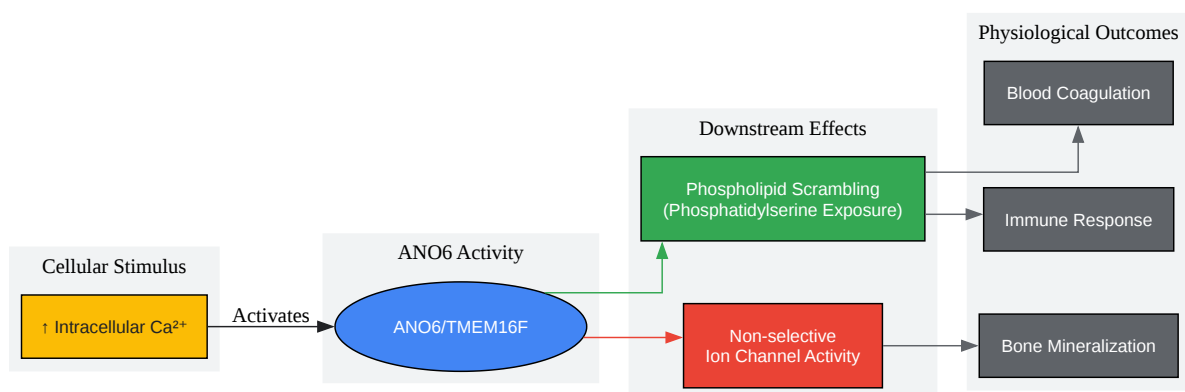
Procedure:

- Cell Lysis:
 - Resuspend the cell pellet in Lysis Buffer.
 - Lyse the cells using a Dounce homogenizer with 20-30 strokes on ice.
- Solubilization:
 - Add Digitonin to a final concentration of 1% to the cell lysate.
 - Stir gently at 4°C for 1-2 hours to solubilize membrane proteins.
 - Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
- Affinity Chromatography:
 - Incubate the clarified supernatant with pre-equilibrated streptavidin resin for 2-4 hours at 4°C with gentle rotation.
 - Load the resin into a chromatography column.
 - Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
 - Elute the bound ANO6-SBP protein with Elution Buffer. Collect fractions.
- Size-Exclusion Chromatography:
 - Concentrate the eluted fractions using an appropriate centrifugal filter device (e.g., 100 kDa MWCO).[5]

- Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superose 6) pre-equilibrated with SEC Buffer.[6]
- Collect fractions corresponding to the monodisperse peak of ANO6. A monodisperse peak for human TMEM16F has been observed eluting around 14 mL on a Superose 6 column. [6]
- Purity Analysis and Storage:
 - Analyze the purity of the final protein preparation by SDS-PAGE.
 - Determine the protein concentration using a suitable method (e.g., BCA assay).
 - Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C .

Mandatory Visualization

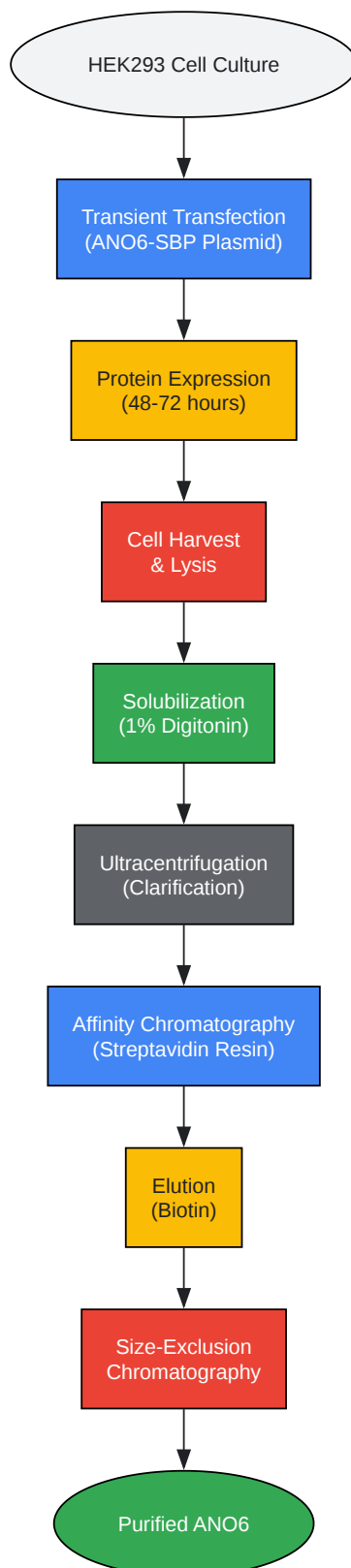
Signaling and Functional Pathway



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Caption: The dual function of ANO6 as a Ca^{2+} -activated scramblase and ion channel.

Experimental Workflow



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Caption: Workflow for the expression and purification of recombinant ANO6 protein.

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